3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The research demonstrates the compound's utility in synthesizing a wide array of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, which are core structures in many biologically active molecules. For instance, transformations of related ring systems into imidazo[1,2-a]pyridines and other complex structures highlight the compound's versatility in creating molecules with potential pharmacological activities (Kolar, Tiŝler, & Pizzioli, 1996). Moreover, the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety illustrates the compound's role in accessing chemically and biologically significant heterocycles (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Biological Evaluation
Certain derivatives synthesized using this compound have been evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. This evaluation underscores the compound's significance in medicinal chemistry, where the synthesis of new molecules could lead to the discovery of novel drugs with improved efficacy and safety profiles. For example, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been investigated as antimicrobial and anti-inflammatory agents, showcasing the therapeutic potential of these compounds (Kendre, Landge, & Bhusare, 2015).
Future Directions
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-16(13(2)25-22-12)4-5-18(24)20-9-14-6-7-19-17(8-14)15-10-21-23(3)11-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGWSEPBHBQSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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